molecular formula C9H14N2O2 B2541202 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 956371-97-4

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2541202
CAS No.: 956371-97-4
M. Wt: 182.223
InChI Key: YSVDCKWQELXQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research demonstrates innovative approaches to synthesizing diverse heterocyclic compounds from renewable resources. For example, a study explored the efficient heterocyclization of methyl trifluoro- and trichloro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives. These compounds are considered new glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, prepared from levulinic acid, showing the potential for synthesizing various ethyl and methyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates in good yields (Flores et al., 2014).

Development of Corrosion Inhibitors

Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, offering a valuable application in material preservation. A study found that certain pyrazole compounds significantly reduce the corrosion rate of steel in hydrochloric acid, achieving up to 98.5% inhibition efficiency at certain concentrations. This research opens new avenues for developing effective corrosion protection strategies for industrial applications (Herrag et al., 2007).

Antimicrobial and Antioxidant Activities

Compounds synthesized from pyrazole derivatives have shown promising antimicrobial and antioxidant activities. A study evaluating tetra-substituted pyrazolines revealed significant in vitro antibacterial and antifungal effects against various organisms. These findings suggest the potential of pyrazole-based compounds in developing new antimicrobial agents, contributing to the fight against resistant pathogens (Govindaraju et al., 2012).

Mechanism of Action

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDCKWQELXQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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